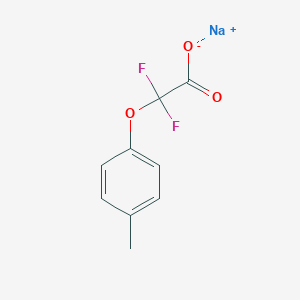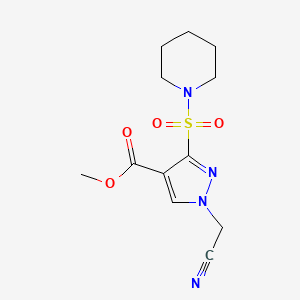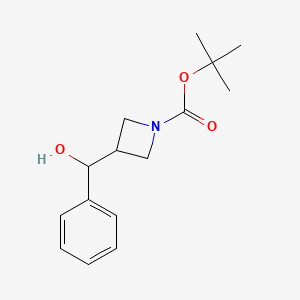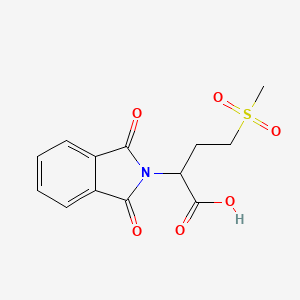
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a chemical compound with the CAS Number: 2413885-24-0 . It has a molecular weight of 224.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8F2O3.Na/c1-6-2-4-7 (5-3-6)14-9 (10,11)8 (12)13;/h2-5H,1H3, (H,12,13);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 224.14 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Organic Synthesis Applications
Sodium compounds, including those with difluoroacetate groups, play a crucial role in organic synthesis. For instance, sodium-promoted Claisen ester condensations are significant in preparing various esters and ketones through hydrolysis, highlighting sodium's role in facilitating these reactions (Burdon & McLoughlin, 1964). Furthermore, the preparation and utilization of sodium and rare-earth metal complexes bearing dianionic N-aryloxo-functionalized beta-ketoiminate ligands showcase the compound's utility in synthesizing complex metal organics (Peng et al., 2008).
Coordination Chemistry and Spectroscopy
In coordination chemistry, sodium salts of (4-fluorophenoxy)acetic acid have been studied for their two-dimensional coordination polymeric structures, offering insights into designing materials with specific optical properties (Smith, 2017). Similarly, structural, spectroscopic, and theoretical studies on sodium (2-carbamoylphenoxy) acetate salt crystals have been conducted, revealing the material's crystal structure and spectroscopic signatures, which are essential for material science applications (Turza et al., 2020).
Catalysis and Reaction Mechanisms
Research on catalytic processes includes the hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes using a metal-free system, where sodium trifluoromethanesulfinate serves as a reactant. This method underscores the importance of sodium salts in developing new catalytic reactions that enhance the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Wilger, Gesmundo, & Nicewicz, 2013).
Environmental and Ecotoxicological Studies
Although slightly diverging from the direct query, it's noteworthy that studies on related sodium compounds, like sodium monofluoroacetate, delve into their ecotoxicological impacts, providing a broader perspective on the environmental implications of using such chemicals (Zurita et al., 2007). These studies are crucial for understanding the environmental safety and potential hazards associated with the use of sodium-based compounds in various applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
sodium;2,2-difluoro-2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNMOKRRKKYFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)


![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)


![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
